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Compound Name:
5-Chloro-4-iodo-2-

(trifluoromethyl)pyridine

Cat. No.: B1403230 Get Quote

An In-Depth Technical Guide to 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Introduction
In the landscape of modern medicinal and agricultural chemistry, halogenated heterocycles are

indispensable building blocks. Among these, trifluoromethylpyridines have garnered significant

attention due to the unique properties conferred by the trifluoromethyl (-CF3) group.[1][2] The

incorporation of a -CF3 group can enhance a molecule's lipophilicity, metabolic stability, and

binding affinity to target proteins.[1][3] This guide provides a comprehensive technical overview

of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine, a key intermediate whose structural features

make it a valuable precursor for the synthesis of complex bioactive molecules.[4][5]

This document will delve into the physicochemical properties, a detailed synthesis protocol with

mechanistic insights, and the potential applications of this versatile compound, providing

researchers, scientists, and drug development professionals with a foundational understanding

of its utility.

Physicochemical Properties and Specifications
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a substituted pyridine ring, functionalized with

three distinct halogen moieties and a trifluoromethyl group. These features provide multiple

reactive sites for further chemical transformations. A summary of its key properties is presented

below.
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Property Value Source(s)

CAS Number 823221-95-0 [4][6][7]

Molecular Formula C₆H₂ClF₃IN [4][6]

Molecular Weight 307.44 g/mol [4][8]

IUPAC Name
5-chloro-4-iodo-2-

(trifluoromethyl)pyridine
[4][6]

Physical Form White solid [6]

Purity (Typical) ≥ 95% [4]

Synthesis Protocol: Directed Ortho-Metalation and
Iodination
The synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is efficiently achieved through a

directed ortho-metalation (DoM) strategy, followed by electrophilic quenching with iodine. This

approach leverages the electron-withdrawing nature of the trifluoromethyl group and the

pyridine nitrogen to direct deprotonation to the C4 position.

Experimental Protocol
Step 1: Preparation of the Reaction Assembly

A 100-mL three-necked round-bottom flask is thoroughly dried and assembled with a

magnetic stirrer, a dropping funnel, and a nitrogen inlet.

The flask is purged with an inert atmosphere of dry nitrogen to ensure anhydrous conditions,

which are critical for the stability of the organolithium reagent.

Step 2: Reaction Setup

A solution of the starting material, 5-chloro-2-(trifluoromethyl)pyridine (5.0 g, 27.62 mmol,

1.00 equivalent), is prepared in anhydrous tetrahydrofuran (THF, 50 mL) and added to the

reaction flask.[6]
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The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial

to prevent side reactions and decomposition of the lithiated intermediate.

Step 3: Deprotonation (Directed ortho-Metalation)

Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is added dropwise to the

stirred solution at -78 °C.[6] Typically, a slight excess (1.05 equivalents) is used to ensure

complete deprotonation.

The resulting mixture is stirred for 30 minutes at -78 °C.[6] During this time, the LDA

selectively abstracts the proton at the C4 position, which is activated by the adjacent pyridine

nitrogen and the C2-trifluoromethyl group, forming a lithiated intermediate.

Step 4: Iodination

A solution of iodine (I₂, 7.4 g, 29.13 mmol, 1.05 equivalents) in anhydrous THF (10 mL) is

added dropwise to the reaction mixture, maintaining the temperature at -78 °C.[6] The iodine

acts as an electrophile, reacting with the lithiated pyridine to form the C-I bond.

The reaction mixture is stirred for an additional 2 hours at -78 °C to ensure the reaction goes

to completion.[6]

Step 5: Work-up and Purification

The reaction is quenched by the addition of 15 mL of a 1M aqueous solution of sodium

thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.[6]

The mixture is diluted with 100 mL of water and transferred to a separatory funnel.

The aqueous layer is extracted three times with 50 mL portions of diethyl ether.[6]

The combined organic layers are washed with 50 mL of brine to remove residual water, dried

over anhydrous sodium sulfate (Na₂SO₄), and filtered.[6]

The solvent is removed under reduced pressure (rotary evaporation) to yield the crude

product.
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The residue is purified by silica gel column chromatography using a gradient of ethyl acetate

in petroleum ether to afford 5-chloro-4-iodo-2-(trifluoromethyl)pyridine as a white solid.[6]

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1403230?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/pyridine-5-chloro-4-iodo-2-trifluoromethyl.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Preparation

Step 2: Reaction

Step 3: Work-up & Purification
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Final Product:
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Caption: Synthesis workflow for 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine.
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Applications in Research and Development
The strategic placement of chloro, iodo, and trifluoromethyl groups on the pyridine scaffold

makes 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine a highly valuable intermediate for

constructing more complex molecules, particularly in the pharmaceutical and agrochemical

sectors.[2][9][10]

Pharmaceutical Development: The trifluoromethylpyridine motif is a key component in many

modern pharmaceuticals, including antiviral and antitumor agents.[2] The chloro and iodo

substituents on this compound serve as versatile handles for cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional

groups and the construction of complex molecular architectures.[1][11] This makes it an ideal

starting material for synthesizing libraries of compounds for screening against various

biological targets, such as protein kinases involved in cancer signaling pathways.[1]

Agrochemical Synthesis: Trifluoromethylpyridines are integral to a wide range of modern

agrochemicals, including herbicides, fungicides, and insecticides.[2][9][10] The unique

combination of halogens in 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine allows for selective

functionalization, enabling the synthesis of novel crop protection agents. The -CF3 group, in

particular, is known to enhance the efficacy and metabolic stability of these agents.[1]

Role as a Versatile Chemical Building Block
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Chemical Transformations

Resulting Bioactive Scaffolds
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Caption: Utility in synthesizing diverse bioactive compounds.

Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Chloro-4-iodo-2-
(trifluoromethyl)pyridine should be consulted before handling. However, based on data for

structurally similar compounds such as 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine and 2-

Chloro-5-(trifluoromethyl)pyridine, the following precautions are advised:[12]

Hazard Statements:

May be harmful if swallowed, in contact with skin, or if inhaled.[13]

Causes skin irritation.[12]

Causes serious eye irritation.[12]
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May cause respiratory irritation.[12]

Precautionary Measures:

Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[12]

Avoid breathing dust, fumes, or vapors.[12]

Wash hands thoroughly after handling.[12]

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with

water for several minutes.[12] For skin contact, wash with plenty of soap and water.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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